5-(2-氯苯基)-1,2,4-噻二唑-3-胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

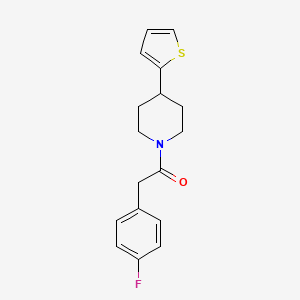

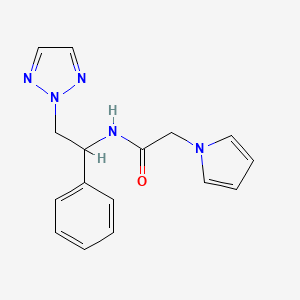

The compound “5-(2-Chlorophenyl)-1,2,4-thiadiazol-3-amine” belongs to a class of organic compounds known as thiadiazoles . Thiadiazoles are aromatic heterocyclic compounds that contain a five-membered ring with two nitrogen atoms, one sulfur atom, and two carbon atoms .

Synthesis Analysis

While specific synthesis methods for “5-(2-Chlorophenyl)-1,2,4-thiadiazol-3-amine” are not available, similar compounds such as ketamine have been synthesized using hydroxy ketone intermediates . The synthesis process typically involves several steps, including reaction with reagents, dehydration, oxidation, imination, and rearrangement .Molecular Structure Analysis

The molecular structure of similar compounds, such as “5-(4-chlorophenyl)-2-amino-1,3,4-thiadiazole”, has been characterized by various spectroscopic techniques, including FT-IR, NMR, and HRMS . These compounds typically have a planar thiadiazole ring and an attached phenyl ring .科学研究应用

结构和分子分析

5-(4-氯苯基)-2-氨基-1,3,4-噻二唑在结构上与5-(2-氯苯基)-1,2,4-噻二唑-3-胺类似,已使用各种光谱技术和单晶X射线衍射对其进行了表征。其分子结构和电子性质,如键长、键角、扭转角和电子分布,已使用密度泛函理论(DFT)进行了深入研究。该化合物由于其显着的一阶超极化率而表现出作为非线性光学(NLO)材料的潜在应用,表明其在光子和电光学中的用途(Kerru等人,2019年)。

合成和杀虫活性

5-(3-氯苯基)-1,3,4-噻二唑-2-胺,另一种结构相似的化合物,被合成并用于创建新的噻二唑和噻二唑并[3,2-a]嘧啶衍生物。这些化合物被测试了对棉铃虫的杀虫活性,显示出显着的效果,表明类似的噻二唑化合物在农业应用中的潜力(Ismail等人,2021年)。

抗菌应用

一系列噻二唑化合物,包括5-(4-氯苯基氨基)-2-巯基-1,3,4-噻二唑,被合成并测试了抗菌活性。该化合物对各种病原细菌和真菌菌株表现出中等活性,暗示了它们在开发新的抗菌剂中的潜力(Sah等人,2014年)。

抗病毒活性

在抗病毒研究领域,噻二唑化合物的衍生物已被合成并针对烟草花叶病毒等病毒进行了测试,显示出一定程度的活性。这表明5-(2-氯苯基)-1,2,4-噻二唑-3-胺衍生物在抗病毒药物开发中具有潜在的途径(Chen等人,2010年)。

量子化学和分子动力学研究

噻二唑衍生物已成为量子化学和分子动力学研究的主题,特别是它们对铁的缓蚀性能。这项研究提供了对噻二唑化合物的化学性质和行为的宝贵见解,表明了在材料科学和腐蚀防护中潜在的应用(Kaya等人,2016年)。

作用机制

Target of Action

It’s worth noting that similar compounds, such as indole derivatives, have been found to bind with high affinity to multiple receptors . This suggests that 5-(2-Chlorophenyl)-1,2,4-thiadiazol-3-amine may also interact with various biological targets.

Mode of Action

Similar compounds, such as azoles, have been found to inhibit the metabolism of fungi cells, thereby preventing the growth of the mycelia (fungal cells) and limiting the production of conidia (mitospores) . This suggests that 5-(2-Chlorophenyl)-1,2,4-thiadiazol-3-amine may have a similar mode of action.

Biochemical Pathways

Similar compounds, such as indole derivatives, have been found to possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . This suggests that 5-(2-Chlorophenyl)-1,2,4-thiadiazol-3-amine may affect a variety of biochemical pathways.

Pharmacokinetics

Similar compounds, such as clonazepam, have been found to enhance the activity of gamma aminobutyric acid (gaba), the major inhibitory neurotransmitter in the central nervous system . This suggests that 5-(2-Chlorophenyl)-1,2,4-thiadiazol-3-amine may have similar pharmacokinetic properties.

Result of Action

Similar compounds, such as indole derivatives, have been found to possess various biological activities . This suggests that 5-(2-Chlorophenyl)-1,2,4-thiadiazol-3-amine may have a range of molecular and cellular effects.

Action Environment

It’s worth noting that the efficacy of similar compounds, such as antiviral agents, can be influenced by various factors, including the specific strain of virus and the host’s immune response .

属性

IUPAC Name |

5-(2-chlorophenyl)-1,2,4-thiadiazol-3-amine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6ClN3S/c9-6-4-2-1-3-5(6)7-11-8(10)12-13-7/h1-4H,(H2,10,12) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KJPOZCDBQPBPLS-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C2=NC(=NS2)N)Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6ClN3S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

211.67 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-(2-Chlorophenyl)-1,2,4-thiadiazol-3-amine | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![4-[4-methyl-5-(propylsulfonyl)-4H-1,2,4-triazol-3-yl]-1,2,5-oxadiazol-3-amine](/img/structure/B2402755.png)

![N-(3-chlorobenzyl)-3-((5-oxo-5H-[1,3,4]thiadiazolo[2,3-b]quinazolin-2-yl)amino)benzamide](/img/structure/B2402762.png)

![2-(3,5-dimethylisoxazole-4-carbonyl)-8-fluoro-3,4-dihydro-1H-dipyrido[1,2-a:4',3'-d]pyrimidin-11(2H)-one](/img/structure/B2402763.png)

![8-(3-phenyl-1,2,4-oxadiazol-5-yl)[1,2,4]triazolo[4,3-a]pyridin-3(2H)-one](/img/structure/B2402765.png)

![1-[3-(3,3a,4,5,6,6a-Hexahydro-1H-cyclopenta[c]pyrrol-2-yl)azetidin-1-yl]-2-thiophen-3-ylethanone](/img/structure/B2402773.png)

![6-Methoxy-2,3,4,5-tetrahydro-1H-benzo[d]azepine Hydrochloride](/img/structure/B2402776.png)

![tert-butyl 2-((methoxycarbonyl)amino)-6,7-dihydrothiazolo[5,4-c]pyridine-5(4H)-carboxylate](/img/structure/B2402777.png)